

Enantioselective Synthesis of (+)-AS-115: A Technical Overview

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Compound of Interest

Compound Name: (+)-AS115

Cat. No.: B15601613

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Introduction

(+)-AS-115 is a chemical compound identified as the (+)-enantiomer of AS-115, a potent inhibitor of the enzyme KIAA1363. KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1), is a serine hydrolase that plays a role in lipid metabolism and has been implicated in the pathogenesis of certain cancers, including prostate cancer. As an inhibitor, AS-115 and its enantiomers are valuable tools for studying the function of KIAA1363 and for potential therapeutic development. This document aims to provide a comprehensive technical guide on the enantioselective synthesis of (+)-AS-115.

Compound Identification

Property	Value
Compound Name	(+)-AS-115
IUPAC Name	(2-fluorophenyl) N-[2-[(1S,2R)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate
CAS Number	926657-43-4
Molecular Formula	C ₂₁ H ₃₂ FNO ₄
Molecular Weight	381.48 g/mol
Biological Target	KIAA1363 (AADACL1)

Enantioselective Synthesis of (+)-AS-115

A thorough review of publicly available scientific literature and chemical databases did not yield specific, detailed experimental protocols for the enantioselective synthesis of (+)-AS-115. While the compound is commercially available from various suppliers, the synthetic routes used for its production are not disclosed in readily accessible research articles or patents.

The structure of (+)-AS-115 contains two chiral centers on the cyclohexane ring, indicating that a stereocontrolled synthetic strategy is necessary to obtain the desired (1S,2R) configuration. General approaches to achieve such enantioselectivity in related molecules often involve one of the following strategies:

- Chiral Pool Synthesis: Starting from an enantiomerically pure starting material that already contains the desired stereochemistry. For (+)-AS-115, a potential starting material could be a derivative of (1S,2R)-2-(hydroxymethyl)cyclohexanol.
- Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction, such as an asymmetric hydrogenation, epoxidation, or dihydroxylation of a prochiral precursor.
- Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a substrate to direct a diastereoselective reaction, followed by the removal of the auxiliary.

- Enzymatic Resolution: Using an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

A plausible retrosynthetic analysis for (+)-AS-115 is outlined below. This hypothetical pathway highlights the key disconnections and the importance of establishing the stereochemistry of the cyclohexane core.

Hypothetical Retrosynthetic Pathway



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